Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a hydrazinecarboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with methyl hydrazinecarboxylate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarbothioate
- Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarbodithioate
- Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxamide
Uniqueness
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyridine ring and hydrazinecarboxylate group allow for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11N3O2
- Molar Mass : 193.20 g/mol
- CAS Number : 109352-76-3
The compound features a hydrazinecarboxylate moiety with a methyl ester group and a pyridine ring, which may enhance its interaction with biological targets compared to other similar compounds .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with methyl hydrazinecarboxylate under specific conditions. Common synthetic routes include:
- Condensation Reactions : The reaction between hydrazine derivatives and aldehydes or ketones.
- Continuous Flow Synthesis : This method has been noted for its efficiency in producing compounds with reduced waste and improved safety profiles .
Biological Activity Overview
This compound exhibits various biological activities that are currently under investigation. Compounds containing hydrazine groups are known for their pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Antifungal Properties : The compound has shown promise in inhibiting fungal growth in laboratory settings .
- Cytotoxic Effects : Investigations into its cytostatic properties indicate that it may affect cell proliferation pathways .
The mechanism of action of this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives of methyl hydrazinecarboxylates exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies, showing promising results against selected strains .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound displayed varying degrees of cytotoxicity, suggesting its potential as an anticancer agent .
- Pharmacological Profiling : Ongoing research aims to profile the pharmacokinetics and toxicity of this compound, which is crucial for understanding its therapeutic viability. Early results indicate favorable absorption characteristics but require further validation through clinical studies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
Methyl 2-(1-(pyridin-4-yl)ethylidene)hydrazinecarboxylate | Structure | Similar hydrazine and pyridine groups; potential biological activity |
Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate | Structure | Fluorinated phenyl group; variations in biological activity |
Hydrazinecarboxylic acid derivatives | Structure | General class exhibiting diverse reactivity and bioactivity |
This comparative analysis highlights the unique structural features of this compound that may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
methyl N-[(E)-1-pyridin-4-ylethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-7(11-12-9(13)14-2)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSZABNIIXLDR-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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